2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-2-9(12)11(14)13-5-3-10-8(7-13)4-6-15-10/h4,6,9H,2-3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHRSTXDQQGDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=C(C1)C=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Synthesis: Formation of 6,7-Dihydrothieno[3,2-c]pyridine
The preparation begins with the synthesis of the 6,7-dihydrothieno[3,2-c]pyridine core, which is a bicyclic heterocycle combining a thiophene ring fused to a tetrahydropyridine ring. The most efficient and widely adopted method involves a Pictet–Spengler type cyclization or Bischler–Napieralski cyclization followed by reduction:
Pictet–Spengler Reaction : This one-pot reaction condenses 2-thiopheneethylamine with 6-methylpicolinaldehyde, forming the tetrahydrothieno[3,2-c]pyridine core with good yields and operational simplicity. This approach is preferred for its scalability and higher overall yield compared to stepwise methods.
Bischler–Napieralski Cyclization : In this method, an amide intermediate derived from 2-thiopheneethylamine and a suitable acid chloride undergoes cyclodehydration to form an imine, which is subsequently reduced to the tetrahydrothieno[3,2-c]pyridine ring system. This method allows for structural versatility and is often used when introducing various substituents on the core.
Both methods have been validated by detailed characterization via ^1H NMR, ^13C NMR, and HRMS, ensuring the integrity of the core structure before further functionalization.
Side Chain Installation: Preparation of the 2-chloro-1-butanone Moiety
The key functionalization involves attaching the 2-chloro-1-butanone side chain to the nitrogen at position 5 of the tetrahydrothieno[3,2-c]pyridine core. The typical approach involves:
Use of Chloroacetyl or Chloro-substituted Acyl Chlorides : The nitrogen atom on the heterocyclic core is alkylated or acylated with a chloro-substituted butanone derivative, often via nucleophilic substitution or acylation reactions.
Installation of Chloroacetamide Intermediate : A chloroacetamide intermediate is synthesized first, which serves as a versatile electrophile for coupling with various amines, including the tetrahydrothieno[3,2-c]pyridine nitrogen. This intermediate facilitates rapid diversification of the side chain.
Coupling Conditions : Typical coupling reactions are carried out under mild base catalysis (e.g., triethylamine) in aprotic solvents such as dichloromethane or acetonitrile, at temperatures ranging from 0°C to room temperature to avoid side reactions.
This method allows for high regioselectivity and good yields, with purification typically achieved by column chromatography or recrystallization.
Synthetic Route Overview and Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pictet–Spengler Cyclization | 2-thiopheneethylamine + 6-methylpicolinaldehyde, acid catalyst, solvent (e.g., MeOH) | 70-85% | One-pot, scalable, forms core heterocycle |
| 2 | Reduction | NaBH4 or catalytic hydrogenation | Quantitative | Converts imine to tetrahydrothieno[3,2-c]pyridine |
| 3 | Chloroacetamide Formation | Chloroacetyl chloride, base (e.g., Et3N) | 75-90% | Prepares electrophilic side chain intermediate |
| 4 | Coupling (N-acylation) | Core heterocycle + chloroacetamide, base, solvent | 60-80% | Forms 2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one |
This sequence is optimized for reproducibility and purity, with final products confirmed by spectral methods and chiral HPLC when enantiomeric purity is required.
Research Findings and Optimization Insights
Stereochemistry : The stereogenic center at the 4-position of the tetrahydropyridine core is critical for biological activity. Enantiomeric separation using chiral preparative HPLC ensures >95% enantiomeric excess, which is essential for downstream pharmacological evaluation.
Functional Group Tolerance : The synthetic route tolerates various substitutions on the thiophene ring and the butanone side chain, allowing the generation of analogues for structure-activity relationship (SAR) studies.
Yield and Purity : The described methods yield the target compound in moderate to good yields (60-85%) with high purity, suitable for medicinal chemistry applications. The use of mild reaction conditions minimizes side product formation.
Scalability : The one-pot Pictet–Spengler reaction and subsequent coupling steps are amenable to scale-up, facilitating larger batch synthesis for research and development purposes.
Summary Table of Preparation Methods
| Aspect | Method/Condition | Advantages | Challenges |
|---|---|---|---|
| Core Synthesis | Pictet–Spengler cyclization | One-pot, high yield, scalable | Requires careful control of conditions |
| Side Chain Installation | N-acylation with chloroacetamide | Regioselective, versatile intermediate | Moderate yields, purification needed |
| Stereochemical Control | Chiral HPLC separation | High enantiomeric purity | Additional purification step |
| Characterization Techniques | NMR, HRMS, chiral HPLC | Confirms structure and purity | Requires access to instrumentation |
- Ritzefeld et al., "Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase," Journal of Medicinal Chemistry, 2024, 67(2), 1061-1078. (Detailed synthetic methods and SAR studies) - PubChem Compound Summary for related thieno[3,2-c]pyridine derivatives.
Chemical Reactions Analysis
2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Scientific Research Applications
2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a kinase inhibitor, particularly targeting GRK2 kinase, which is involved in various cellular signaling pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, especially in the development of heterocyclic compounds.
Biological Studies: The compound’s interactions with biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one involves its interaction with specific molecular targets such as kinases. The thieno[3,2-c]pyridine core allows the compound to bind to the ATP-binding site of kinases, inhibiting their activity. This inhibition can disrupt cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Clopidogrel (Methyl 2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate)
- Molecular Formula: C₁₆H₁₆ClNO₂S
- Key Features :
- Methyl ester group replaces the chloro-ketone in the target compound.
- 2-Chlorophenyl substituent enhances antiplatelet activity.
- Role of Target Compound: The target compound is a precursor in clopidogrel synthesis. Clopidogrel is produced via a multicomponent reaction involving 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP), ethyl glyoxylate, and 2-chlorophenyl zinc bromide .
- Pharmacological Activity : Clopidogrel is a prodrug that inhibits ADP-induced platelet aggregation, reducing thrombotic events in cardiovascular diseases .
Prasugrel (2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone)
- Molecular Formula: C₂₀H₂₀FNO₃S
- Key Features :
- Cyclopropyl and 2-fluorophenyl groups enhance metabolic stability and potency.
- Acetoxy group facilitates rapid activation in vivo.
- Comparison : Prasugrel’s extended substituents confer greater antiplatelet efficacy and faster onset compared to clopidogrel. The target compound lacks these modifications, limiting its direct pharmacological utility .
| Property | Target Compound | Prasugrel |
|---|---|---|
| Substituents | Chloro-ketone | Cyclopropyl, fluorophenyl, acetoxy |
| Bioavailability | Not applicable (intermediate) | High (active metabolite) |
| Clinical Use | None | Acute coronary syndrome |
6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl(1H-imidazol-1-yl)methanone
- Molecular Formula : C₁₁H₁₁N₃OS
- Key Features: Methanone group replaces the chloro-ketone. Imidazole ring enables binding to bromodomain-containing protein 4 (BRD4).
- Comparison : This compound inhibits BRD4, a target in cancer and inflammatory diseases. The chloro-ketone in the target compound may offer different binding kinetics due to its electrophilic nature .
2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylbutan-1-amine
- Molecular Formula : C₁₂H₂₀N₂S
- Key Features: Butan-1-amine substituent replaces the chloro-ketone. Potential CNS activity due to amine functionality.
- Comparison : The amine group introduces basicity, altering solubility and target engagement compared to the neutral chloro-ketone .
Biological Activity
2-Chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
Structural Characteristics
The compound is characterized by a thieno[3,2-c]pyridine moiety, which is known for its diverse biological activities. The presence of the chlorine atom and the butanone group adds to the complexity and potential reactivity of the molecule. The molecular formula is , with a molecular weight of approximately 239.73 g/mol.
Antimicrobial Properties
Research indicates that thienopyridine derivatives exhibit significant antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Studies have demonstrated that thienopyridine derivatives can exhibit anticancer properties. For instance, compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines using assays such as MTT and flow cytometry. The results indicated that these compounds can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 12 | Apoptosis via ROS |
| Compound B | HeLa | 8 | Mitochondrial disruption |
Neuroprotective Effects
There is emerging evidence that compounds related to this compound may provide neuroprotective effects. Research has shown that these compounds can inhibit neuroinflammation and promote neurogenesis in animal models, suggesting potential applications in treating neurodegenerative diseases .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from thienopyridine intermediates. Key steps include:
- Formation of Thienopyridine Core : Utilizing cyclization reactions involving thiophene derivatives.
- Chlorination : Introducing the chlorine atom through electrophilic aromatic substitution.
- Butanone Addition : Condensation reactions to attach the butanone moiety.
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of thienopyridine derivatives, researchers synthesized several analogs and tested them against breast and lung cancer cell lines. The most potent compound showed an IC50 value of 10 μM against MCF-7 cells and was found to induce apoptosis primarily through ROS-mediated pathways.
Case Study 2: Antimicrobial Activity Assessment
A series of thienopyridine derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL .
Q & A
Q. What strategies enable continuous-flow synthesis of chiral thienopyridine intermediates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
